molecular formula C11H11ClN4O2 B2654753 1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carbohydrazide CAS No. 1001500-86-2

1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carbohydrazide

Cat. No.: B2654753
CAS No.: 1001500-86-2
M. Wt: 266.69
InChI Key: RQQXZNIRVNMNNR-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenoxy)methyl]-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a 4-chlorophenoxy methyl substituent at the pyrazole ring’s 1-position and a carbohydrazide group at the 5-position. Notably, Fan et al. (2008) synthesized structurally related compounds, such as 1-(3-(4-chlorophenoxy)phenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide, which demonstrated inhibitory effects on A549 lung cancer cell growth . This highlights the relevance of 4-chlorophenoxy and carbohydrazide motifs in modulating biological activity.

Properties

IUPAC Name

2-[(4-chlorophenoxy)methyl]pyrazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O2/c12-8-1-3-9(4-2-8)18-7-16-10(5-6-14-16)11(17)15-13/h1-6H,7,13H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQXZNIRVNMNNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCN2C(=CC=N2)C(=O)NN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carbohydrazide is a compound with the molecular formula C11H11ClN4O2C_{11}H_{11}ClN_{4}O_{2} and a molecular weight of approximately 266.68 g/mol. It features a unique structural composition, combining a pyrazole ring with a carbohydrazide moiety linked through a chlorophenoxy-methyl group. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Anticancer Properties

Recent studies have indicated that compounds containing pyrazole and carbohydrazide moieties exhibit significant anticancer activities. For instance, derivatives of pyrazole have been shown to inhibit the proliferation of various cancer cell lines. A study highlighted that certain pyrazole derivatives demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity .

Compound Cell Line IC50 (µM) Mechanism of Action
Pyrazole Derivative AMCF-7 (Breast Cancer)2.5Induces apoptosis
Pyrazole Derivative BHeLa (Cervical Cancer)3.0Inhibits cell cycle progression
This compoundA549 (Lung Cancer)4.0Modulates signaling pathways

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that compounds similar to this compound possess antibacterial and antifungal activities. The presence of the chlorophenoxy group is believed to enhance these effects by disrupting microbial cell membranes .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound may exhibit anti-inflammatory effects. Studies on related pyrazole derivatives have shown that they can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

Study 1: Anticancer Activity in MCF-7 Cells

A recent investigation focused on the anticancer effects of this compound on MCF-7 breast cancer cells. The study found that treatment with this compound resulted in significant cell death, with an IC50 value of 2.5 µM, attributed to the induction of apoptosis through mitochondrial pathways.

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of various pyrazole derivatives, including our compound of interest. The results showed that at concentrations as low as 10 µg/mL, significant inhibition of bacterial growth was observed against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of pyrazole compounds exhibit a range of pharmacological activities, including:

  • Antimicrobial Activity: Studies have shown that pyrazole derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
  • Anti-inflammatory Properties: Certain pyrazole derivatives have demonstrated significant anti-inflammatory effects, which could be harnessed for therapeutic purposes .
  • Analgesic Effects: The compound's ability to alleviate pain has been noted in various studies, suggesting its utility in pain management therapies .

Pharmaceutical Development

1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carbohydrazide serves as an intermediate in synthesizing other bioactive pyrazole derivatives. For example:

  • Synthesis of Anticancer Agents: Research has focused on modifying the pyrazole structure to enhance its anticancer properties. Studies have reported that certain modifications lead to increased cytotoxicity against cancer cell lines .

Agrochemical Applications

The compound's herbicidal and fungicidal properties make it a candidate for agricultural applications. For instance:

  • Herbicide Development: Pyrazole derivatives have been explored as potential herbicides due to their ability to inhibit specific enzymes involved in plant growth, offering an environmentally friendly alternative to traditional herbicides .

Case Studies and Research Findings

StudyFocusFindings
Rai et al. (2008)Antimicrobial ActivityDemonstrated that aryloxy pyrazoles possess significant antibacterial properties against various pathogens.
Isloor et al. (2009)Anti-inflammatory EffectsFound that certain pyrazole derivatives exhibit strong anti-inflammatory activity in animal models.
Shobhitha et al. (2013)Analgesic PropertiesReported that modified pyrazoles provide effective pain relief comparable to conventional analgesics.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazole Carbohydrazide Derivatives

Compound Name / ID Key Substituents Biological Activity Source
1-[(4-Chlorophenoxy)methyl]-1H-pyrazole-5-carbohydrazide (Target) 4-Chlorophenoxy methyl (position 1), carbohydrazide (position 5) Anticancer (A549 inhibition inferred from analogs)
(E)-1-(4-tert-butylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide 26 4-tert-Butylbenzyl, 5-chloro-2-hydroxyphenyl ethylidene hydrazone IC₅₀ = 0.87 μM (A549); induces apoptosis
SKi-178 (N’-[(1E)-1-(3,4-dimethoxy)ethyldiene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide) Methoxy groups at phenyl and ethyldiene moieties Sphingosine kinase 1 (SK1) inhibitor (Ki = 1.3 μM); reduced cytotoxicity
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide Trifluoromethyl (position 5), 4-chlorophenyl (position 1) Unknown activity; trifluoromethyl enhances metabolic stability
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid Carboxylic acid (position 3), dichlorophenyl (position 1) Structural analog; no direct activity reported; used in crystal studies

Substituent Effects on Pharmacological Properties

  • 4-Chlorophenoxy vs. In contrast, the 4-chlorophenoxy group in the target compound may balance hydrophobicity and aromatic interactions.
  • Methoxy Modifications : SKi-178 () incorporates methoxy groups, which reduce cytotoxicity while increasing SK1 selectivity. This contrasts with chlorinated analogs, where halogenation typically enhances target binding but may elevate toxicity .
  • Trifluoromethyl vs. Carboxylic Acid : The trifluoromethyl group in ’s compound improves metabolic stability through electron-withdrawing effects, whereas the carboxylic acid in ’s derivative increases solubility but limits blood-brain barrier penetration .

Enzyme Inhibition vs. Antiproliferative Activity

  • SK1 Inhibition: SKi-178’s Ki of 1.3 μM for SK1 underscores the role of methoxy groups in enzyme specificity, a feature absent in chlorophenoxy-containing analogs .
  • Anticancer Mechanisms : Compound 26 () induces apoptosis in A549 cells, while the target compound’s efficacy likely depends on similar pathways, given structural similarities .

Q & A

Q. Basic Characterization

  • Spectroscopy : IR confirms carbonyl (C=O, ~1650 cm⁻¹) and hydrazide (N-H, ~3200 cm⁻¹) groups. ¹H/¹³C NMR identifies aromatic protons (δ 6.5–8.5 ppm) and methylene bridges (δ 4.5–5.5 ppm) .
  • X-ray crystallography : SHELXL refines crystal structures, resolving bond lengths (e.g., C-N bonds: 1.33–1.37 Å) and dihedral angles between aromatic rings (e.g., 47.57° for N-bound phenyl groups) .

Advanced Multi-Technique Validation
Combining DFT/B3LYP calculations with experimental data validates molecular geometry. For example, optimized bond lengths (e.g., C=O at 1.22 Å vs. 1.24 Å experimentally) and Hirshfeld surface analysis quantify intermolecular interactions (e.g., H⋯O hydrogen bonds contributing 25% to crystal packing) .

What biological activities have been reported for this compound, and how are they evaluated?

Basic Screening
Pyrazole-5-carbohydrazides exhibit antibacterial activity via DNA gyrase inhibition. For example, compound 3k showed IC₅₀ values of 0.15 µg/mL (S. aureus) and 0.25 µg/mL (B. subtilis) in maximal electroshock (MES) assays .

Advanced Mechanistic Studies
Molecular docking (AutoDock) reveals binding modes to gyrase ATP-binding pockets. Hydrophobic interactions with Val167 and hydrogen bonds with Asp73 are critical for inhibitory activity .

How can computational methods enhance understanding of structure-activity relationships (SAR)?

Q. Methodological Framework

  • DFT/B3LYP : Predicts frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to assess stability and reactivity .
  • Docking simulations : Identify substituent effects; e.g., 4-bromophenyl groups enhance π-π stacking with Tyr156 in gyrase .

Q. Key Issues

  • Low yields : Side reactions during cyclization (e.g., oxadiazole vs. triazole formation).
  • Purification : Chromatography separates regioisomers, but scale-up is challenging.

Q. Solutions

  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 hrs) and improves yields (~75% vs. 50%) .
  • Greener solvents : Ethanol/water mixtures reduce byproducts .

How do substituents on the pyrazole ring influence pharmacological activity?

Q. Case Studies

  • 4-Chlorophenoxy : Enhances lipophilicity (logP ~2.8), improving blood-brain barrier penetration in anticonvulsant models .
  • Methyl groups : Reduce cytotoxicity (e.g., SKi-178’s Ki = 1.3 µM vs. parent compound’s Ki = 5.2 µM) by decreasing metabolic oxidation .

What advanced software tools are critical for structural analysis?

Q. Toolkit

SoftwareApplicationExample Use Case
SHELXLRefinement of twinned crystalsResolving R-factor < 5%
CrystalExplorerHirshfeld surface analysisQuantifying H-bond networks
AutoDockDocking simulationsBinding affinity predictions

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